molecular formula C19H21N5O B12722665 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol CAS No. 82619-99-6

2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B12722665
CAS No.: 82619-99-6
M. Wt: 335.4 g/mol
InChI Key: XKQONGLTQOBKMP-UHFFFAOYSA-N
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Description

2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a triazole ring, a phenyl group, and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The phenyl and piperidine groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or piperidine moieties.

Scientific Research Applications

2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenolic group can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)aniline
  • 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)benzamide
  • 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)benzoic acid

Uniqueness

What sets 2-(4-Phenyl-5-(1-piperidinylamino)-4H-1,2,4-triazol-3-yl)phenol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a phenolic group and a piperidine moiety in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

82619-99-6

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

2-[4-phenyl-5-(piperidin-1-ylamino)-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C19H21N5O/c25-17-12-6-5-11-16(17)18-20-21-19(22-23-13-7-2-8-14-23)24(18)15-9-3-1-4-10-15/h1,3-6,9-12,25H,2,7-8,13-14H2,(H,21,22)

InChI Key

XKQONGLTQOBKMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O

Origin of Product

United States

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